Cas no 4289-99-0 (2-Formylaminopropionic acid ethyl ester)

2-Formylaminopropionic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- Alanine, N-formyl-, ethyl ester

- Aethyl-N-formyl-α-alaniat

- N-Formylalanine ethyl ester

- N-Formyl-D,L-alanin-ethylester

- N-Formyl-racem.-alanin-ethylester

- N-Formyl-α-alanin-ethylester

- 2-Formylaminopropionic acid ethyl ester

- (R,S)-2-Formylamino-propionic acid ethyl ester

- 4289-99-0

- SCHEMBL5527208

- Ethyl N-formyl-2-aminopropanoate

- ethyl 2-formamidopropanoate

- N-formyl-D,L-alanine ethyl ester

- AKOS006312882

- DTXSID001310779

-

- インチ: InChI=1S/C6H11NO3/c1-3-10-6(9)5(2)7-4-8/h4-5H,3H2,1-2H3,(H,7,8)

- InChIKey: LWYAOXMPTVOERN-UHFFFAOYSA-N

- SMILES: CCOC(=O)C(C)NC=O

計算された属性

- 精确分子量: 145.07400

- 同位素质量: 145.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 4

- 複雑さ: 124

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.2

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- PSA: 55.40000

- LogP: 0.71080

2-Formylaminopropionic acid ethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | F696765-50mg |

2-Formylaminopropionic acid ethyl ester |

4289-99-0 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F696765-500mg |

2-Formylaminopropionic acid ethyl ester |

4289-99-0 | 500mg |

$ 250.00 | 2022-06-04 | ||

| TRC | F696765-100mg |

2-Formylaminopropionic acid ethyl ester |

4289-99-0 | 100mg |

$ 70.00 | 2022-06-04 |

2-Formylaminopropionic acid ethyl ester 関連文献

-

1. Enol formates: ruthenium catalysed formation and formylating reagentsMuriel Neveux,Christian Bruneau,Pierre H. Dixneuf J. Chem. Soc. Perkin Trans. 1 1991 1197

2-Formylaminopropionic acid ethyl esterに関する追加情報

Introduction to 2-Formylaminopropionic acid ethyl ester (CAS No. 4289-99-0)

2-Formylaminopropionic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 4289-99-0, is a versatile compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules, making it indispensable in both academic and industrial settings.

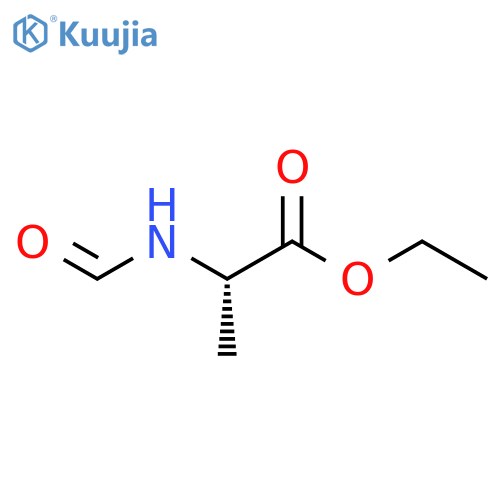

The molecular structure of 2-Formylaminopropionic acid ethyl ester consists of a propionic acid backbone modified with both a formyl group and an amine group, further functionalized by an ethyl ester moiety. This configuration imparts distinct reactivity, allowing it to participate in a wide array of chemical transformations. The presence of the formyl group (CHO) makes it a valuable precursor for the formation of Schiff bases, while the amine group (NH₂) facilitates its incorporation into more complex molecules via condensation reactions.

In recent years, 2-Formylaminopropionic acid ethyl ester has been extensively studied for its potential applications in drug discovery and development. Its role as a building block in the synthesis of peptidomimetics and protease inhibitors has been particularly noteworthy. For instance, researchers have leveraged its structural motifs to design novel compounds that exhibit inhibitory activity against target enzymes implicated in various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 2-Formylaminopropionic acid ethyl ester is its utility in generating heterocyclic compounds. The formyl group can undergo condensation with secondary amines to form imines, which can then be further functionalized to yield pyrroles, indoles, and other nitrogen-containing heterocycles. These heterocycles are not only pharmacologically relevant but also serve as key components in materials science, particularly in the development of organic electronics and luminescent materials.

Advances in synthetic methodologies have further enhanced the appeal of 2-Formylaminopropionic acid ethyl ester. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled the efficient production of enantiomerically pure derivatives, which are critical for applications in chiral drug development. The ability to tailor the stereochemistry of these compounds has opened new avenues for therapeutic intervention, particularly in the treatment of neurological disorders where enantiomeric purity is paramount.

The pharmaceutical industry has also recognized the significance of 2-Formylaminopropionic acid ethyl ester as a scaffold for drug design. Its structural flexibility allows for modifications at multiple positions, enabling the creation of libraries of compounds with diverse biological activities. High-throughput screening (HTS) campaigns have utilized derivatives of this compound to identify novel lead candidates for further optimization. This approach has been instrumental in accelerating the discovery process for new therapeutic agents.

Beyond its pharmaceutical applications, 2-Formylaminopropionic acid ethyl ester finds utility in agrochemical research. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides, contributing to sustainable agricultural practices. The compound's reactivity allows for the introduction of various functional groups that can enhance its interaction with biological targets, thereby improving efficacy and selectivity.

The environmental impact of using 2-Formylaminopropionic acid ethyl ester as a synthetic intermediate has also been a focus of recent studies. Researchers are increasingly interested in developing green chemistry approaches to minimize waste and energy consumption during its production and application. Biocatalytic methods, for example, have been investigated as alternatives to traditional chemical synthesis, offering a more sustainable pathway to this valuable compound.

In conclusion, 2-Formylaminopropionic acid ethyl ester (CAS No. 4289-99-0) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural attributes and reactivity make it an indispensable tool for synthesizing complex molecules with significant therapeutic potential. As research continues to uncover new applications and innovative synthetic strategies, this compound is poised to remain at the forefront of scientific discovery.

4289-99-0 (2-Formylaminopropionic acid ethyl ester) Related Products

- 6326-44-9(Diethyl 2-Formamidopropanedioate)

- 32221-83-3(FOR-ALA-OMe)

- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 13459-59-1({2-(4-Chlorophenyl)sulfanylphenyl}methanol)

- 1155-48-2((2E)-3-Phenyl-2-(phenylformamido)prop-2-enoic Acid)

- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)

- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)

- 1539810-47-3(3-bromoimidazo1,5-apyrazine)

- 1189449-70-4(Amodiaquine-d)

- 229180-63-6(N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester)